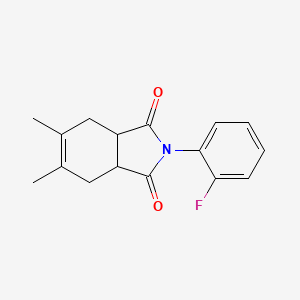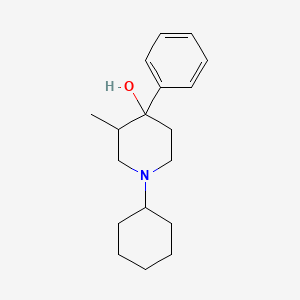![molecular formula C18H15BrN2O3 B5014547 3-{2-[2-(4-bromophenoxy)ethoxy]phenyl}-2-cyanoacrylamide](/img/structure/B5014547.png)
3-{2-[2-(4-bromophenoxy)ethoxy]phenyl}-2-cyanoacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{2-[2-(4-bromophenoxy)ethoxy]phenyl}-2-cyanoacrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, biology, and chemistry. This compound is also known as BPCA and has a molecular formula of C18H16BrN2O3.
Mécanisme D'action
The mechanism of action of 3-{2-[2-(4-bromophenoxy)ethoxy]phenyl}-2-cyanoacrylamide is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. It has also been suggested that BPCA may inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has minimal toxicity towards normal cells and tissues. However, it has been shown to induce apoptosis in cancer cells, which may lead to tumor regression. BPCA has also been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-{2-[2-(4-bromophenoxy)ethoxy]phenyl}-2-cyanoacrylamide in lab experiments is its ability to selectively target cancer cells while having minimal toxicity towards normal cells. This makes it a promising candidate for the development of anti-cancer drugs. However, one of the limitations of using BPCA is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research and development of 3-{2-[2-(4-bromophenoxy)ethoxy]phenyl}-2-cyanoacrylamide. One direction is the development of more efficient and cost-effective synthesis methods for BPCA. Another direction is the exploration of its potential applications in drug discovery and imaging of biological systems. Additionally, further studies are needed to fully understand its mechanism of action and its potential side effects on normal cells and tissues.
Méthodes De Synthèse
The synthesis of 3-{2-[2-(4-bromophenoxy)ethoxy]phenyl}-2-cyanoacrylamide is a multi-step process that involves the reaction of 4-bromophenol with 2-(2-bromoethoxy)aniline to form 2-(4-bromophenoxy)-N-(2-bromoethyl)aniline. This intermediate is then reacted with ethyl cyanoacetate in the presence of potassium carbonate and catalytic amounts of tetrabutylammonium bromide to yield this compound.
Applications De Recherche Scientifique
3-{2-[2-(4-bromophenoxy)ethoxy]phenyl}-2-cyanoacrylamide has been extensively studied for its potential applications in various fields. In medicine, this compound has shown promising results as a possible anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use as a fluorescent probe for imaging of biological systems. In chemistry, BPCA has been used as a building block for the synthesis of various compounds with potential applications in drug discovery.
Propriétés
IUPAC Name |
(E)-3-[2-[2-(4-bromophenoxy)ethoxy]phenyl]-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3/c19-15-5-7-16(8-6-15)23-9-10-24-17-4-2-1-3-13(17)11-14(12-20)18(21)22/h1-8,11H,9-10H2,(H2,21,22)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUAICGQJMBYDX-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=O)N)OCCOC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)N)OCCOC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(2-fluorophenyl)ethyl]benzamide](/img/structure/B5014468.png)
![2-(2-isopropyl-5-methylphenoxy)-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B5014472.png)

![N-benzyl-1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5014484.png)
![1-(5-ethyl-2-pyridinyl)-N-methyl-N-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5014489.png)

![N'-[1-(4-morpholinylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]isonicotinohydrazide](/img/structure/B5014511.png)
![5-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5014514.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5014530.png)


![2-acetyl-7-methoxy-3-(4-methoxyphenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5014545.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylphenyl)glycinamide](/img/structure/B5014548.png)
![3,6-dichloro-N-[3-(4-morpholinyl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B5014551.png)